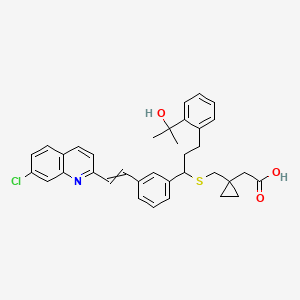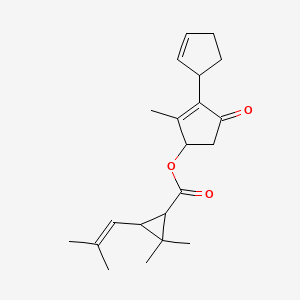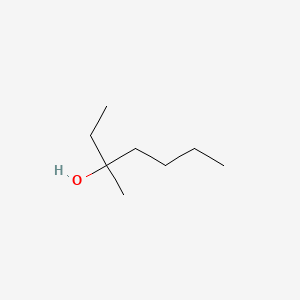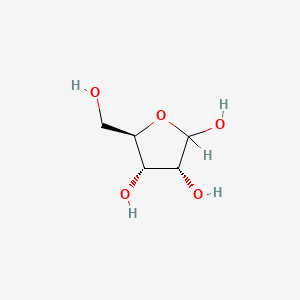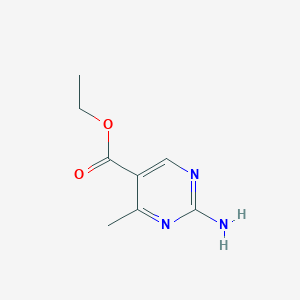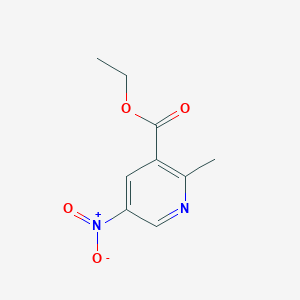![molecular formula C16H16N2O4 B1630454 Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate CAS No. 1762-36-3](/img/structure/B1630454.png)
Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Descripción general
Descripción
Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is a chemical compound with the molecular formula C16H16N2O4 . It is a solid substance with a molecular weight of 300.31 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is a solid substance with a molecular weight of 300.31 . It is stored in an inert atmosphere at temperatures between 2-8°C . .Aplicaciones Científicas De Investigación
Antitubercular Complexes
Diethyl-2,2′-bipyridine-3,3′-dicarboxylate reacts with RuCl3 to form complexes with potential antitubercular properties. These complexes exhibit a distorted octahedral geometry with interesting molecular interactions, offering insights into new antitubercular drug designs (Toupet et al., 2009).
Synthesis of New Compounds
Research has focused on synthesizing new compounds involving diethyl 2,2'-bipyridine derivatives, potentially for introducing metal coordination sites in polyacrylates. These compounds represent an avenue for exploring novel materials and applications (Heintz et al., 2018).
Polymerization Catalysts
Diethylbis(2,2'-bipyridine)Fe/MAO has been identified as an extremely active catalyst for the polymerization of 1,3-dienes. This application signifies its role in creating various polymer structures, which is crucial for material science and engineering (Bazzini et al., 2002).
Photoreduction of Water
Certain complexes containing diethyl 2,2'-bipyridine derivatives demonstrate significant capabilities in the photoreduction of water. This finding is crucial for understanding light-induced electron-transfer reactions and has implications for renewable energy research (Johansen et al., 1980; Launikonis et al., 1986).
Localization of Excitation Energy
Studies on complexes containing diethyl 2,2'-bipyridine derivatives reveal insights into the localization of electronic excitation energy. This understanding is vital for the development of luminescent materials and their applications in various fields, including sensors and display technologies (Ferguson et al., 1979).
Spin Crossover Behavior
Diethyl derivatives of 2,2'-bipyridine in iron(II) complexes have been studied for their spin crossover behavior. This research is significant in the field of molecular electronics and for the development of materials with switchable magnetic properties (Xue et al., 2018).
Anticancer Activity
Gold(III) complexes containing 2,2'-bipyridine-3,3'-dicarboxylic acid have shown promising results in inducing apoptosis in cancer cells. This research contributes to the development of new chemotherapeutic agents and cancer treatment strategies (Alhoshani et al., 2021).
Propiedades
IUPAC Name |
ethyl 2-(3-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)11-7-5-9-17-13(11)14-12(8-6-10-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVRLHODKKEDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






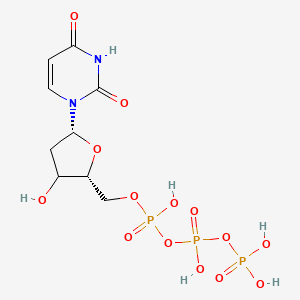
![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1630378.png)

